Sirt1/2-IN-4
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Overview
Description
Sirt1/2-IN-4 is a potent inhibitor of the sirtuin family of proteins, specifically targeting SIRT1, SIRT2, and SIRT3. These proteins are NAD±dependent deacetylases involved in various biological processes, including aging, metabolism, and stress response. This compound has shown potential anticancer properties by inhibiting the deacetylation of p53, a tumor suppressor protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1/2-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and activity of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sirt1/2-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Sirt1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various chemical processes.
Biology: Investigated for its effects on cellular processes like aging, metabolism, and stress response.
Medicine: Explored for its potential anticancer properties by inhibiting the deacetylation of p53 and other tumor suppressor proteins.
Mechanism of Action
Sirt1/2-IN-4 exerts its effects by inhibiting the activity of sirtuin proteins, specifically SIRT1, SIRT2, and SIRT3. These proteins are involved in the deacetylation of various substrates, including histones and non-histone proteins. By inhibiting their activity, this compound disrupts the regulation of key biological processes, such as gene expression, DNA repair, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Sirtinol: Another potent inhibitor of SIRT1 and SIRT2, known for its anticancer activities.
EX527: A selective inhibitor of SIRT1, used in research for its neuroprotective effects.
SRT2104: An activator of SIRT1, investigated for its potential therapeutic applications in aging and metabolic diseases .
Uniqueness of Sirt1/2-IN-4
This compound is unique due to its ability to inhibit multiple sirtuin proteins (SIRT1, SIRT2, and SIRT3) with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the role of sirtuins in various biological processes and diseases .
Properties
Molecular Formula |
C21H20N4O3S2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20N4O3S2/c1-12-8-9-19(14(3)13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24) |
InChI Key |
CNBCIGYQUBSQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C)C |
Origin of Product |
United States |
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